molecular formula C10H10BrN3S B13343906 (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine

Katalognummer: B13343906
Molekulargewicht: 284.18 g/mol
InChI-Schlüssel: VELOIYHYIYHUGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a bromothiophene and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a brominated thiophene with a pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to its combination of a bromothiophene and a pyrimidine ring. This structural arrangement imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10BrN3S

Molekulargewicht

284.18 g/mol

IUPAC-Name

[2-(4-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H10BrN3S/c1-6-2-8(4-12)14-10(13-6)9-3-7(11)5-15-9/h2-3,5H,4,12H2,1H3

InChI-Schlüssel

VELOIYHYIYHUGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)C2=CC(=CS2)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.